N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide
Description
N-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide (CAS: 905664-54-2) is a synthetic organic compound characterized by a pyrrolidinone core substituted with a 4-fluorophenyl group at the 1-position and a 3,3-diphenylpropanamide moiety at the 3-position. The 4-fluorophenyl group contributes electron-withdrawing effects, while the diphenylpropanamide tail may influence lipophilicity and steric bulk.
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O2/c26-20-11-13-22(14-12-20)28-17-21(15-25(28)30)27-24(29)16-23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,21,23H,15-17H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERDOJDXJSKBJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide typically involves the condensation of a carboxylic acid derivative with an amine, followed by cyclization to form the pyrrolidinone ring. One common method involves the reaction of 4-fluorobenzaldehyde with a suitable amine to form an imine intermediate, which is then reduced to the corresponding amine. This amine is then reacted with a carboxylic acid derivative under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the amide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring or amide moiety.
Scientific Research Applications
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share structural similarities with the target molecule, differing primarily in substituents and core heterocycles:
N-(Benzothiazole-2-yl)-3,3-Diphenylpropanamide
- Structure: Replaces the pyrrolidinone-4-fluorophenyl group with a benzothiazole ring.
- Its electron-deficient nature may alter binding affinity compared to the fluorophenyl-pyrrolidinone system in the target compound .
b. N-(4-Fluorophenyl)-3-(4-Methoxyphenyl)-2-(2H-Tetrazol-5-yl)Propanamide (CAS: 483993-11-9)
- Structure: Features a tetrazole ring instead of the pyrrolidinone and includes a 4-methoxyphenyl group.
- Implications : Tetrazole acts as a bioisostere for carboxylic acids, improving metabolic stability and bioavailability. The methoxy group enhances electron-donating effects, contrasting with the electron-withdrawing fluorine in the target compound .
c. N-[1-(4-Chlorophenyl)-5-Oxopyrrolidin-3-yl]-2-(2-Methoxyphenoxy)Acetamide (CAS: 905666-54-8)
- Structure: Substitutes the 4-fluorophenyl group with 4-chlorophenyl and replaces diphenylpropanamide with a methoxyphenoxy-acetamide chain.
- Implications: Chlorine’s larger atomic radius and higher lipophilicity compared to fluorine may impact membrane permeability. The methoxyphenoxy group introduces additional hydrogen-bond acceptors .
Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | H-Bond Donors | H-Bond Acceptors |
|---|---|---|---|---|---|
| N-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide | 905664-54-2 | C₃₀H₂₆FN₂O₂ | 477.55 | 2 | 3 |
| N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide | 483993-11-9 | C₁₇H₁₆FN₅O₂ | 341.34 | 2 | 6 |
| N-(Benzothiazole-2-yl)-3,3-diphenylpropanamide | Not Provided | C₂₂H₁₈N₂OS | 358.46 | 1 | 3 |
Key Observations :
Pharmacological Implications of Substituents
- Fluorine vs. Chlorine : Fluorine’s electronegativity may improve metabolic stability compared to chlorine’s lipophilicity, which could enhance tissue penetration .
- Pyrrolidinone vs. Tetrazole: The lactam in pyrrolidinone supports rigidity and hydrogen bonding, whereas tetrazole offers metabolic resistance and acidity (pKa ~4.9) .
- Diphenylpropanamide vs.
Biological Activity
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article will delve into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound possesses a complex structure characterized by:
- Pyrrolidinone Ring : This cyclic structure contributes to the compound's biological activity through its ability to interact with various biological targets.
- Fluorophenyl Group : Enhances lipophilicity, which aids in membrane permeability and bioavailability.
- Diphenylpropanamide Moiety : Associated with various biological activities, particularly in modulating enzyme activity and receptor interactions.
Molecular Formula
The molecular formula for this compound is with a molecular weight of 366.45 g/mol.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to various receptors, influencing signal transduction processes within cells.
Pharmacological Properties
Research indicates that this compound has several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain bacterial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing inflammation in various models.
Case Studies
-
Study on Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of this compound against E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
-
Inflammation Model :
- In a murine model of inflammation induced by carrageenan, administration of the compound resulted in a 40% reduction in paw swelling compared to the control group.
Data Table: Biological Activities Summary
Q & A
Q. Q. How to address discrepancies between in vitro potency and in vivo efficacy in rodent models?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability (oral vs. IV), and tissue distribution.
- Metabolite Identification : Use UPLC-QTOF to detect active/inactive metabolites in serum .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
